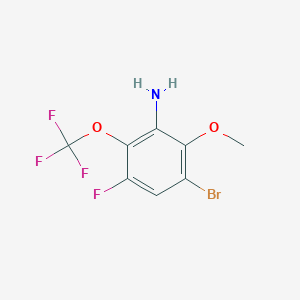
2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)anisole is a complex organic compound with the molecular formula C8H6BrF4NO2. It is characterized by the presence of multiple functional groups, including an amino group, a bromo group, a fluoro group, and a trifluoromethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)anisole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)anisole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include toluene, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)anisole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)anisole involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in various chemical reactions, which can lead to the formation of new compounds with distinct properties. The exact pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-bromo-4-fluoroanisole
- 2-Amino-6-bromo-4-fluoro-3-methoxyanisole
- 2-Amino-6-bromo-4-fluoro-3-(trifluoromethyl)anisole
Uniqueness
2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)anisole is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C8H6BrF4NO2 |
|---|---|
Molecular Weight |
304.04 g/mol |
IUPAC Name |
3-bromo-5-fluoro-2-methoxy-6-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H6BrF4NO2/c1-15-6-3(9)2-4(10)7(5(6)14)16-8(11,12)13/h2H,14H2,1H3 |
InChI Key |
NMTZEQRQUAEJPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1N)OC(F)(F)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


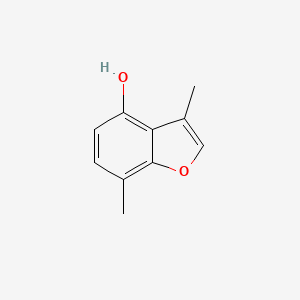

![(2S,3AS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15206592.png)
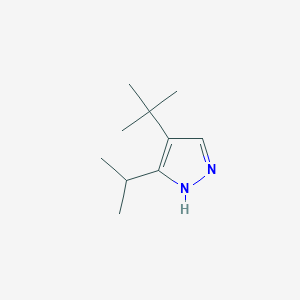
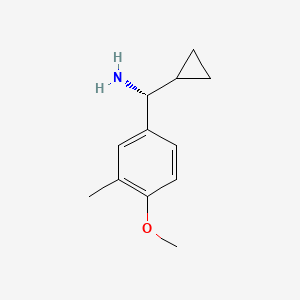
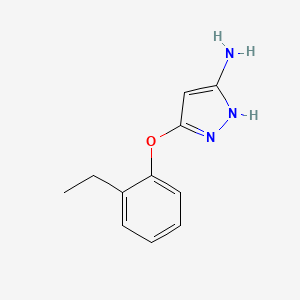
![3-Bromo-6-chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B15206629.png)
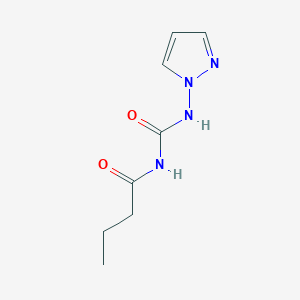
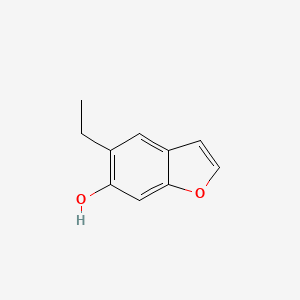
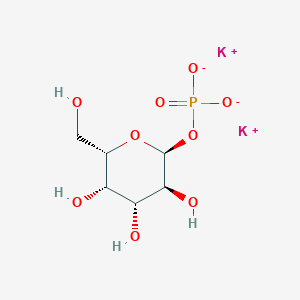
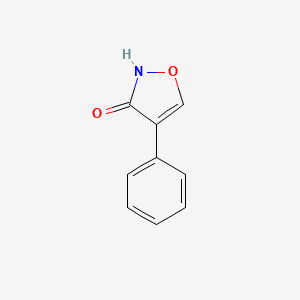
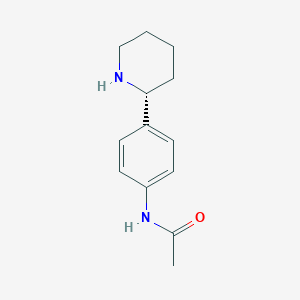
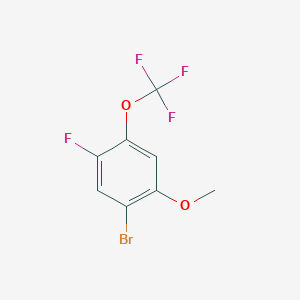
![1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15206659.png)
